
Itruvone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Itruvone, also known as pregn-4-en-20-yn-3-one, is a synthetic investigational neuroactive pherine nasal spray. It is currently under development by VistaGen Therapeutics for the treatment of major depressive disorder. This compound is designed to engage and activate chemosensory neurons in the nasal cavity, which in turn activate neural circuits in the brain that produce antidepressant effects .
Vorbereitungsmethoden
Die synthetischen Wege und Reaktionsbedingungen für Itruvone umfassen mehrere Schritte. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von einfachen organischen Molekülen ausgehen. Die industriellen Produktionsmethoden für this compound sind urheberrechtlich geschützt und beinhalten eine präzise Kontrolle der Reaktionsbedingungen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .
3. Analyse der chemischen Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um andere Produkte zu erhalten.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Analyse Chemischer Reaktionen
Itruvone undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Clinical Research Findings
Recent clinical studies have demonstrated Itruvone's efficacy and safety profile in treating MDD:
- Phase 1 Study : Conducted in the U.S., this study confirmed that this compound was well-tolerated across various doses. It laid the groundwork for subsequent Phase 2B trials .
- Phase 2A Study : In a randomized, double-blind, placebo-controlled trial, this compound was administered intranasally at doses of 3.2 μg and 6.4 μg over eight weeks. Results indicated significant reductions in Hamilton Depression Scale scores for the 6.4 μg group compared to placebo (mean reduction of 17.8 vs. 10.9 points, p = 0.02) after eight weeks .
Comparative Efficacy
The following table summarizes key findings from clinical trials involving this compound compared to traditional antidepressants:
Study Type | Treatment | Mean HAM-D-17 Reduction | Statistical Significance |
---|---|---|---|
Phase 2A | This compound (6.4 μg) | 17.8 | p = 0.02 |
Phase 2A | Placebo | 10.9 | - |
Traditional Meds | Various | Varies | Typically not significant |
Preclinical Studies
Preclinical research has reinforced the potential of this compound as a non-systemic treatment option:
- A study involving radiolabeled this compound showed that it was essentially undetectable in the brain and other tissues post-administration, confirming its peripheral action without entering systemic circulation .
- Electrophysiological studies indicated that this compound does not activate GABA-A receptors directly in the brain, further supporting its unique mechanism .
Wirkmechanismus
Itruvone exerts its effects by engaging and activating chemosensory neurons in the nasal cavity. These neurons activate neural circuits in the brain, particularly the olfactory-amygdala circuits, which increase the activity of the sympathetic autonomic nervous system and the release of catecholamines from the midbrain. This mechanism is fundamentally different from that of currently approved antidepressants, as this compound does not require systemic absorption or direct activity on neurons in the brain .
Vergleich Mit ähnlichen Verbindungen
Itruvone ist in seinem Wirkmechanismus einzigartig im Vergleich zu anderen ähnlichen Verbindungen. Anders als herkömmliche Antidepressiva, die eine systemische Absorption erfordern, wirkt this compound über periphere chemosensorische Neuronen, wodurch eine potenzielle systemische Exposition und Nebenwirkungen minimiert werden. Zu ähnlichen Verbindungen gehören andere neuroaktive Steroide und Pheromone, aber die schnelle Wirkung und der nicht-systemische Mechanismus von this compound unterscheiden es von diesen .
Biologische Aktivität
Itruvone, also known as PH10, is an investigational pherine nasal spray developed by Vistagen Therapeutics for the treatment of major depressive disorder (MDD). Its unique mechanism of action differentiates it from conventional antidepressants, primarily through its targeted engagement with peripheral chemosensory neurons in the nasal cavity. This article explores the biological activity of this compound, supported by recent research findings, preclinical data, and clinical trial results.
This compound's Proposed Mechanism:
- Targeting Chemosensory Neurons: this compound is designed to bind to receptors on chemosensory neurons in the nasal passages. This interaction is believed to activate neural circuits associated with mood regulation, specifically those linked to the olfactory-amygdala pathways.
- Non-Systemic Absorption: Notably, studies have shown that this compound does not penetrate the central nervous system (CNS) or enter systemic circulation, which minimizes potential side effects typically associated with antidepressant therapies .
Preclinical Studies
Recent preclinical studies have provided significant insights into this compound's biological activity:
- Radiolabeled Studies: A study involving radiolabeled this compound ([^14C]PH10) demonstrated that after intranasal administration in laboratory rats, the compound was largely undetectable in the brain and other tissues. This supports its proposed mechanism of action that avoids systemic absorption .
Phase 1 Studies
A series of Phase 1 clinical trials have assessed the safety and tolerability of this compound:
- Safety Profile: In a U.S. Phase 1 study, this compound was well-tolerated among healthy adults, with no serious adverse events reported. Mild side effects included fatigue and headache, which resolved without long-term consequences .
Phase 2A Study Results
The Phase 2A trial focused on evaluating the efficacy of this compound in patients with MDD:
- Hamilton Depression Scale (HAM-D-17) Outcomes: The trial reported statistically significant reductions in depression scores:
Dose | Week 1 Reduction (HAM-D-17) | Week 8 Reduction (HAM-D-17) | Effect Size |
---|---|---|---|
Placebo | 4.2 | 10.9 | - |
This compound 3.2μg | Not reported | Not reported | 0.72 |
This compound 6.4μg | 10.1 | 17.8 | 1.01 |
Case Studies and Observations
The promising results from clinical trials have led to further exploration into this compound's potential as a rapid-onset antidepressant without common side effects associated with existing treatments:
- Patient Feedback: Participants reported improvements in mood and overall well-being without experiencing psychological side effects such as dissociation or hallucinations, which are often seen with other antidepressants .
Future Directions
With a favorable safety profile and compelling efficacy data from early trials, Vistagen is preparing for Phase 2B clinical development of this compound. The focus will be on establishing its role as a novel stand-alone treatment for MDD that avoids the sexual side effects and weight gain associated with traditional antidepressants .
Eigenschaften
CAS-Nummer |
21321-89-1 |
---|---|
Molekularformel |
C21H28O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h1,13-14,17-19H,5-12H2,2-3H3/t14-,17-,18-,19-,20+,21-/m0/s1 |
InChI-Schlüssel |
CHOUAXDNNAVGHR-NWSAAYAGSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C#C)CCC4=CC(=O)CC[C@]34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C#C)CCC4=CC(=O)CCC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.